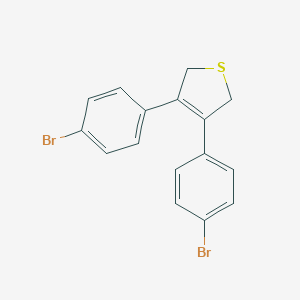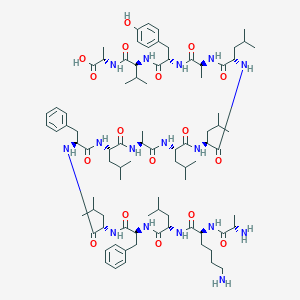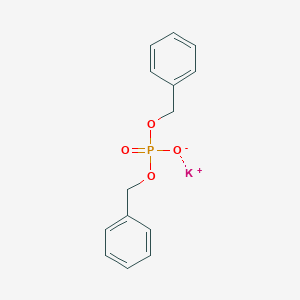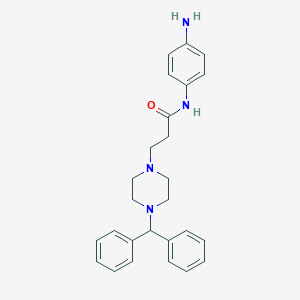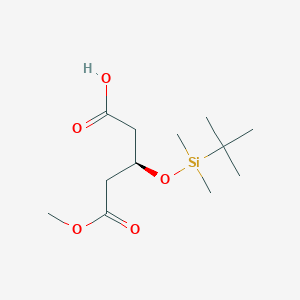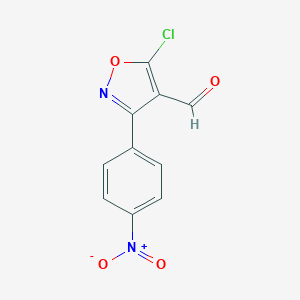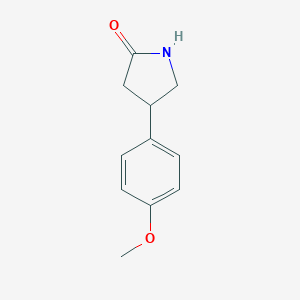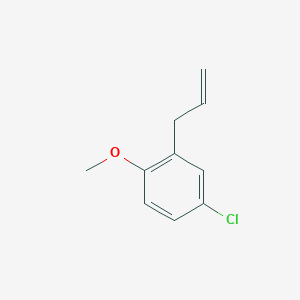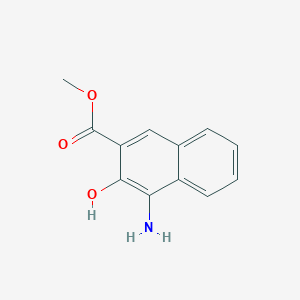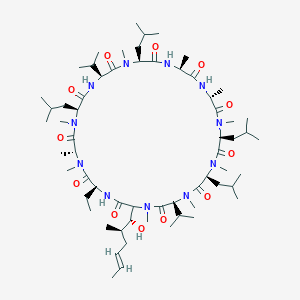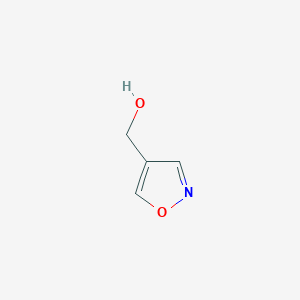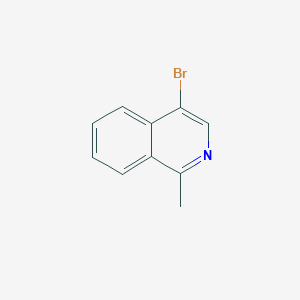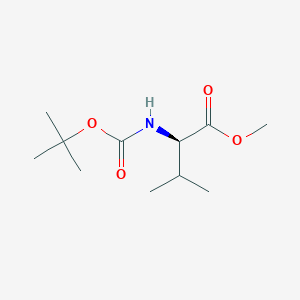
(R)-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is of significant interest in the field of organic chemistry due to its utility in the synthesis of peptides and other complex molecules.
Safety and Hazards
Mechanism of Action
Target of Action
Boc-D-Val-Ome, also known as “methyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate”, is a small peptide that exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures . This compound bears sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 and Aβ 41–42 . Therefore, its primary targets are likely to be the same or similar proteins involved in the pathogenesis of Alzheimer’s disease.
Mode of Action
The compound interacts with its targets through various non-covalent interactions, leading to the formation of β-sheet structures . These structures are crucial for the self-assembly of peptides, forming various micro to nanostructures . The higher order aggregation of similar compounds has shown a clear supramolecular cross-β-sheet structure .
Biochemical Pathways
The self-assembly of peptides like Boc-D-Val-Ome can lead to the formation of various interesting micro to nano-level structures . These structures have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .
Result of Action
The molecular and cellular effects of Boc-D-Val-Ome’s action are primarily related to its ability to form β-sheet structures . These structures can bind with amyloid binding dyes such as thioflavin T (ThT) and Congo red . The formation of these structures is supported both in solution and in the solid state .
Action Environment
The environment plays a significant role in the action of Boc-D-Val-Ome. For instance, the compound forms different structures in a methanol–water solvent mixture . While one form self-assembles into a highly organized two-ended spear-like architecture, another forms a hollow hexagonal tube-like structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature and results in the formation of the Boc-protected amino acid ester.
Industrial Production Methods
On an industrial scale, the synthesis of Boc-protected amino acid derivatives can be optimized for large-scale production by using efficient and cost-effective methods. For example, the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids has been explored to enhance the efficiency of peptide synthesis . These methods offer advantages such as reduced reaction times and improved yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine derivative, which can be further functionalized to form various peptides and other complex molecules .
Scientific Research Applications
®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is similar in structure but contains a phenyl group instead of a methyl group.
®-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutanoic acid: This compound has a similar Boc-protected amine group but differs in the structure of the carbon chain.
Uniqueness
®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is unique due to its specific chiral center and the presence of the Boc-protected amine group. This combination makes it a valuable intermediate in the synthesis of chiral molecules and peptides, offering advantages in terms of selectivity and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Boc-D-valine methyl ester in the synthesis of the P-spiro tetraaminophosphonium chloride catalyst?
A1: Boc-D-valine methyl ester serves as the starting material for introducing the chiral (R)-3-methyl-1,1-di-p-tolylbutane-1,2-diamine moiety into the catalyst structure. This chiral diamine plays a crucial role in the catalyst's ability to induce asymmetry in reactions. The synthesis begins by reacting Boc-D-valine methyl ester with an excess of 4-MeC6H4MgBr (Grignard reagent) in THF at 0°C []. This reaction adds two 4-methylphenyl groups to the carbonyl carbon. Subsequent acidic hydrolysis removes the Boc protecting group and the methyl ester, yielding the hydrochloride salt of (R)-2-amino-3-methyl-1,1-di-p-tolylbutan-1-ol. This compound is then transformed into the desired (R)-3-methyl-1,1-di-p-tolylbutane-1,2-diamine through a series of reactions involving azide formation and reduction [].
Q2: Why is chirality important in the context of this catalyst and its applications?
A2: Chirality is crucial because the catalyst is designed for asymmetric synthesis, specifically the asymmetric Henry reaction []. This type of reaction creates a new chiral center in the product molecule. Using a chiral catalyst like the one synthesized allows for selective formation of one enantiomer over the other. This selectivity is essential in pharmaceutical and fine chemical synthesis, as different enantiomers of a molecule can have drastically different biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
